molecular formula C11H12BrNO2 B1407417 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid CAS No. 1503069-41-7

3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid

Cat. No. B1407417
M. Wt: 270.12 g/mol
InChI Key: MPQLSAXICFXTMF-UHFFFAOYSA-N
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Description

“3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of indole derivatives is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rearrangements and Synthesis of Related Compounds : 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid is related to compounds used in amine-induced rearrangements to produce indole-3-acetic acids, tryptamines, and β-aminoketones through mechanisms like pseudo-Favorskii rearrangement (Sanchez & Parcell, 1990).

Biological Activity

  • Antimicrobial Applications : Schiff bases derived from similar indole compounds have shown significant antimicrobial activity. This suggests potential for 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid derivatives in antimicrobial applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Materials Science

  • Corrosion Inhibition : Certain tryptophan-based chiral Schiff bases show effective corrosion inhibition behavior in acidic environments, indicating a potential application for related compounds in materials protection (Vikneshvaran & Velmathi, 2019).

Pharmaceutical Research

  • Synthesis of Pharmacologically Relevant Structures : Research on indole derivatives, closely related to 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid, has been directed towards creating structures with potential pharmaceutical applications, such as cytosolic phospholipase A2α inhibitors (Tomoo et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and exploring their potential therapeutic applications.

properties

IUPAC Name

3-(5-bromo-2,3-dihydroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQLSAXICFXTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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